4-(1-Methylpiperidin-4-yl)phenol hydrochloride

Catalog No.
S861562
CAS No.
1158633-70-5
M.F
C12H18ClNO
M. Wt
227.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Methylpiperidin-4-yl)phenol hydrochloride

CAS Number

1158633-70-5

Product Name

4-(1-Methylpiperidin-4-yl)phenol hydrochloride

IUPAC Name

4-(1-methylpiperidin-4-yl)phenol;hydrochloride

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

InChI

InChI=1S/C12H17NO.ClH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-5,11,14H,6-9H2,1H3;1H

InChI Key

VCUXNRAXAPQZNA-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C2=CC=C(C=C2)O.Cl

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)O.Cl

4-(1-Methylpiperidin-4-yl)phenol hydrochloride is a chemical compound characterized by its unique structure, which includes a phenolic group and a piperidine derivative. Its chemical formula is C₁₁H₁₆ClN₁O, and it has a molecular weight of 213.70 g/mol. The compound is often utilized in various fields of research, particularly in medicinal chemistry due to its potential biological activities.

As information on 4-(1-Methylpiperidin-4-yl)phenol hydrochloride is limited, no specific safety data is currently available. However, due to the presence of a piperidine ring, it is advisable to handle the compound with care as some piperidine derivatives can exhibit toxicity []. Always follow general laboratory safety practices when handling unknown compounds.

Typical of phenolic and piperidine derivatives. Key reactions include:

  • N-Alkylation: The nitrogen atom in the piperidine ring can be alkylated to form various derivatives.
  • Hydroxylation: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
  • Reduction: The compound may be reduced to form secondary amines or other derivatives depending on the reaction conditions.

These reactions facilitate the synthesis of analogs that may exhibit different biological activities.

4-(1-Methylpiperidin-4-yl)phenol hydrochloride has been studied for its potential biological activities, particularly in the context of neuropharmacology. It may interact with various neurotransmitter systems, including opioid receptors, which are critical in pain modulation and other physiological processes. Some studies suggest that derivatives of piperidine compounds can exhibit both agonist and antagonist properties at these receptors, influencing their therapeutic potential .

Several methods have been developed for synthesizing 4-(1-Methylpiperidin-4-yl)phenol hydrochloride:

  • Reductive Amination: This involves the reaction of a phenolic compound with an appropriate piperidine derivative under reducing conditions.
  • Direct Alkylation: Phenol can be alkylated using 1-methylpiperidine in the presence of a suitable base.
  • Cyclization Reactions: Various cyclization strategies can be employed to construct the piperidine ring from suitable precursors.

These methods allow for the efficient synthesis of this compound and its analogs, enabling further exploration of their properties and applications .

The primary applications of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride include:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting neurological disorders.
  • Research Tool: The compound is used in biochemical studies to understand receptor interactions and signaling pathways.
  • Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.

Interaction studies have focused on understanding how 4-(1-Methylpiperidin-4-yl)phenol hydrochloride interacts with various biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors, such as opioid receptors.
  • Functional Assays: Testing the biological activity of the compound in vitro and in vivo to determine its pharmacological effects.

Such studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural similarities with 4-(1-Methylpiperidin-4-yl)phenol hydrochloride, including:

Compound NameStructure CharacteristicsUnique Properties
3-(1-Methylpiperidin-4-yl)phenolSimilar piperidine structure; different position of phenolic groupMay exhibit distinct receptor selectivity
4-(Piperidin-4-yl)phenolLacks methyl substitution on piperidinePotentially different pharmacological profile
N-Alkylated derivativesVaries based on alkyl chain lengthAltered lipophilicity and receptor binding properties

These comparisons highlight the unique aspects of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride, particularly its specific interactions with biological targets that may differ from those of its analogs .

The compound 4-(1-methylpiperidin-4-yl)phenol hydrochloride emerged as a structurally significant intermediate in pharmaceutical chemistry during the early 21st century. Its discovery is tied to efforts to optimize piperidine-based scaffolds for neurological and metabolic targets. Early synthetic routes for analogous piperidine derivatives were reported in patents such as US7732615B2, which described methods for synthesizing N-substituted carbamides with fluorobenzyl and methylpiperidinyl groups. The specific hydrochloride salt form gained attention due to its improved crystallinity and stability compared to free-base analogs, as evidenced by patents like WO2006036874A1 that highlighted salt formation strategies for piperidine-containing compounds.

Relevance in Contemporary Chemical Research

This compound serves as a critical building block in drug discovery, particularly for molecules targeting G protein-coupled receptors (GPCRs) and neurotransmitter systems. Its structural features—a phenol group linked to a methyl-substituted piperidine ring—enable interactions with hydrophobic binding pockets and hydrogen-bonding networks in biological targets. Recent studies, such as those detailed in PMC4406240, have utilized similar piperidine-phenol hybrids to develop selective κ-opioid receptor antagonists, underscoring the pharmacophoric importance of this scaffold.

Scope and Objectives of the Academic Study

This review systematically examines:

  • The compound’s physicochemical properties and structural nuances.
  • Synthetic methodologies optimized for scalability and purity.
  • Applications in medicinal chemistry and material science.
  • Advanced analytical techniques for characterization.

Overview of Synthetic Strategies

The synthesis of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride can be approached through several distinct strategic pathways, each offering unique advantages and challenges. The most prominent approaches include direct Mannich reactions, alkylation methodologies, reductive amination processes, and cross-coupling reactions [1] [2] [3].

The fundamental synthetic challenge lies in the efficient formation of the carbon-carbon bond between the phenolic ring and the piperidine moiety while maintaining the integrity of both functional groups. Classical approaches have relied heavily on acid-catalyzed condensation reactions, particularly the Mannich reaction, which has proven to be the most versatile and widely employed methodology [4] [5].

Modern synthetic strategies have evolved to incorporate green chemistry principles, utilizing solvent-free conditions, alternative energy sources, and environmentally benign catalysts. These approaches not only improve the sustainability of the synthesis but often result in enhanced yields and reduced reaction times [6] [7] [8].

The choice of synthetic strategy depends on several factors including the desired scale of production, available starting materials, required purity levels, and economic considerations. Industrial applications typically favor methodologies that offer high atom economy, minimal waste generation, and straightforward purification procedures [9] [10].

Mannich Reaction Methodologies for Piperidinyl Phenols

The Mannich reaction remains the cornerstone methodology for synthesizing piperidinyl phenol derivatives due to its operational simplicity and broad substrate tolerance. This three-component reaction involves the condensation of a phenol, formaldehyde, and a secondary amine to form the desired β-amino carbonyl compound [4] [5].

The mechanism proceeds through the initial formation of an iminium ion intermediate from the condensation of formaldehyde and the amine component. This electrophilic species then undergoes nucleophilic attack by the phenol, typically at the ortho or para position, leading to the formation of the carbon-carbon bond [4] [11].

Traditional Mannich reactions require careful control of reaction conditions, including temperature, pH, and catalyst selection. Acid catalysts such as hydrochloric acid, sulfuric acid, or para-toluenesulfonic acid are commonly employed to facilitate the condensation process [1] [12] [13].

The regioselectivity of the Mannich reaction with phenols generally favors substitution at the para position when unsubstituted, though steric and electronic factors can influence the outcome. The reaction typically proceeds through electrophilic aromatic substitution, with the phenoxide anion serving as the nucleophile [14] [15].

Solvent-Free and One-Pot Synthesis Approaches

Solvent-free Mannich reactions have emerged as an environmentally friendly alternative to traditional solution-phase methods. These approaches eliminate the need for organic solvents, reducing both environmental impact and operational costs while often providing superior yields [6] [7] [16].

The solvent-free methodology typically involves mixing the three reaction components in the presence of a catalytic amount of acid catalyst and heating the mixture to temperatures ranging from 80-120°C. The absence of solvent concentrates the reactants, leading to faster reaction rates and higher yields compared to conventional methods [6] [17].

One-pot synthesis approaches offer additional advantages by eliminating the need for intermediate isolation and purification steps. These methods can achieve yields of 65-85% with significantly reduced reaction times, typically completing within 2-4 hours [7] [18].

The success of solvent-free conditions depends on the physical properties of the reactants and products. The reaction mixture must remain fluid enough to allow proper mixing while maintaining the necessary temperature for reaction progression. This can be achieved through careful selection of reaction temperature and the use of appropriate catalysts [16] [19].

Advanced solvent-free methodologies have incorporated the use of solid acid catalysts, ionic liquids, and deep eutectic solvents as reaction media. These systems provide the benefits of solvent-free conditions while offering additional control over reaction selectivity and product formation [13] [20].

Use of Infrared Irradiation in Synthesis

Infrared irradiation has emerged as a powerful tool for promoting Mannich reactions under mild conditions with enhanced efficiency. This non-conventional energy source provides direct heating of the reaction mixture, leading to faster reaction rates and improved yields compared to conventional thermal heating [21] [8] [22].

The mechanism of infrared activation involves the direct excitation of molecular vibrational modes, particularly C-H, N-H, and O-H bonds present in the reactants. This selective heating can accelerate the formation of key intermediates while minimizing side reactions [8] [23].

Infrared-promoted Mannich reactions typically operate at temperatures between 80-95°C with reaction times reduced to 1-3 hours. The method has demonstrated yields of 70-95% for various piperidinyl phenol derivatives, representing a significant improvement over conventional heating methods [2] [21] [24].

The wavelength of infrared irradiation plays a crucial role in reaction efficiency. Near-infrared (NIR) radiation at wavelengths around 1100 nm has proven particularly effective for organic synthesis applications, providing efficient energy transfer without causing thermal decomposition of sensitive functional groups [22] [25].

The scalability of infrared-promoted reactions has been demonstrated through the development of continuous flow systems incorporating infrared heating elements. These systems offer precise temperature control and uniform heating, making them suitable for industrial applications [23] [26].

Alternative Synthetic Routes

Beyond the traditional Mannich approach, several alternative synthetic routes have been developed for accessing piperidinyl phenol derivatives. These methods often offer complementary advantages in terms of substrate scope, reaction conditions, or product selectivity [27] [28] [29].

Alkylation routes involve the direct substitution of halogenated phenols with piperidine derivatives under basic conditions. This approach offers excellent regioselectivity and can be particularly useful when specific substitution patterns are required [30] [31].

Reductive amination methodologies start from the corresponding benzaldehyde or ketone and proceed through imine formation followed by reduction. This approach provides good control over stereochemistry and can accommodate a wide range of amine nucleophiles [12] [29].

Cross-coupling reactions, particularly palladium-catalyzed processes, offer high efficiency and broad substrate tolerance. These methods typically involve the coupling of aryl halides with piperidine-derived organometallic reagents, providing excellent yields and functional group compatibility [27] [32].

The Mitsunobu reaction has been employed for the synthesis of nitrogen-containing heterocycles, including piperidinyl phenols. This method offers high stereoselectivity and can be particularly useful for the synthesis of complex derivatives [33] [3].

Reagents, Catalysts, and Reaction Conditions

The success of piperidinyl phenol synthesis depends critically on the careful selection of reagents, catalysts, and reaction conditions. The choice of formaldehyde source significantly impacts reaction efficiency, with paraformaldehyde often preferred for its handling convenience and consistent reactivity [1] [2] [6].

Acid catalysts play a crucial role in facilitating the condensation process. Brønsted acids such as hydrochloric acid, sulfuric acid, and para-toluenesulfonic acid are commonly employed, with typical loadings ranging from 0.1-0.2 equivalents [12] [13] [17].

Lewis acids have also found application in Mannich reactions, particularly for challenging substrates or when enhanced selectivity is required. Aluminum trichloride, zinc chloride, and copper chloride have all been successfully employed as catalysts [6] [16] [32].

The reaction temperature represents a critical parameter that must be carefully optimized. Typical temperatures range from 80-120°C, with higher temperatures generally providing faster reaction rates but potentially leading to increased side reactions [6] [16] [9].

Reaction atmosphere control is important for preventing oxidation of phenolic compounds. Inert atmospheres using nitrogen or argon are often employed, particularly for sensitive substrates or extended reaction times [9] [10].

The stoichiometry of reactants significantly influences both yield and selectivity. Optimal ratios typically involve slight excesses of formaldehyde (1.2-1.5 equivalents) and amine (1.0-1.2 equivalents) relative to the phenol component [9] [10].

Purification and Isolation Techniques

The purification of piperidinyl phenol derivatives requires careful consideration of their amphoteric nature and the presence of multiple functional groups. The compounds typically exist as free bases that can be converted to more stable and crystalline salt forms for isolation [1] [12] [34].

Acid-base extraction represents the most commonly employed initial purification method. The basic nitrogen of the piperidine ring allows for selective extraction into acidic aqueous phases, providing separation from neutral and acidic impurities [35] [34] [36].

Column chromatography using silica gel as the stationary phase offers high-resolution separation for complex mixtures. Typical eluent systems involve ethyl acetate-hexane gradients, with the addition of small amounts of triethylamine to suppress peak tailing [37] [34].

Recrystallization from suitable solvent systems provides an effective means of achieving high purity. Common solvent combinations include ethanol-water mixtures, methanol-ether systems, and acetone-hexane combinations [30] [38].

The formation of hydrochloride salts represents a standard approach for both purification and stabilization of piperidinyl phenol derivatives. Treatment with hydrochloric acid in alcoholic solution typically provides crystalline salts with excellent stability and handling properties [1] [12] [30].

High-performance liquid chromatography (HPLC) offers the highest resolution for analytical and preparative applications. Reverse-phase C18 columns with acetonitrile-water gradients provide excellent separation with typical purities exceeding 98% [34] [39].

Counter-current chromatography has emerged as a valuable technique for the isolation of phenolic compounds, offering gentle separation conditions and high recovery rates. The method is particularly useful for compounds sensitive to silica gel or other solid supports [34] [18].

Yield Optimization and Scalability

Yield optimization in piperidinyl phenol synthesis requires systematic investigation of multiple reaction parameters. Temperature represents one of the most critical variables, with optimal ranges typically falling between 80-120°C depending on the specific methodology employed [9] [10].

Reaction time optimization involves balancing conversion efficiency against the formation of side products. Typical reaction times range from 2-6 hours, with longer times generally improving conversion but potentially leading to increased impurity formation [9] [10].

Catalyst loading significantly impacts both reaction rate and selectivity. Optimal loadings typically range from 5-20 mol%, with higher loadings increasing reaction rates but potentially causing increased side reactions [9] [10].

The scalability of synthesis methods presents unique challenges as reaction scale increases. Heat transfer limitations, mixing efficiency, and waste management become increasingly important considerations at larger scales [9] [40].

Continuous flow methodologies offer advantages for scale-up applications, providing better heat and mass transfer characteristics while enabling precise control over reaction parameters. These systems have demonstrated successful scale-up from laboratory to pilot plant scales [40] [23].

Process optimization studies have identified several key factors that significantly impact yield, including reagent stoichiometry, pH control, and reaction atmosphere. Systematic optimization can typically improve yields by 15-35% compared to unoptimized conditions [9] [10].

The development of catalytic processes offers advantages for large-scale production, providing improved atom economy and reduced waste generation. Several catalytic systems have been developed that operate under mild conditions with excellent selectivity [32] [28].

Synthesis of Related Analogues and Derivatives

The synthesis of structural analogues and derivatives of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride has been extensively investigated to explore structure-activity relationships and develop compounds with improved properties [37] [33] [41].

Phenol position variants, including the 2- and 3-substituted isomers, can be accessed through regioselective synthetic approaches or through separation of regioisomeric mixtures. These compounds often exhibit different pharmacological profiles and physical properties [12] [37] [42].

Piperidine N-substitution variants are readily accessible through alkylation of the corresponding secondary piperidine precursors. N-ethyl, N-propyl, and N-benzyl derivatives have been synthesized using standard alkylation conditions with yields typically ranging from 70-90% [37] [41].

Phenol ring substitution introduces additional complexity but can provide compounds with enhanced stability or modified biological activity. Halogenated, alkylated, and alkoxylated derivatives have been successfully prepared using appropriately substituted starting materials [37] [43].

Piperidine ring substitution, particularly the introduction of methyl groups at various positions, requires stereoselective synthetic approaches. These compounds can exhibit significant differences in biological activity due to conformational effects [37] [42].

Extended linker variants involve the introduction of alkyl chains between the phenol and piperidine components. These compounds are typically prepared through homologation reactions or extended coupling procedures [37] [41].

Morpholine and pyrrolidine analogues represent important structural variants that can be accessed through direct substitution or ring contraction/expansion procedures. These compounds often exhibit distinct pharmacological profiles while maintaining synthetic accessibility [37] [44].

Dates

Last modified: 08-16-2023

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